1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, often referred to as AITC, is an organosulfur compound and a derivative of thiophene. It is a white to yellow powder that is insoluble in water and soluble in organic solvents. AITC is a versatile compound with a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials. AITC has been used in the synthesis of various drugs, such as antibiotics, antifungals, and anti-inflammatory agents. AITC has also been used in the synthesis of new materials, such as polymers, nanomaterials, and metal-organic frameworks (MOFs).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of fused heterocycles based on thieno[2,3-b]pyridine, which have shown antimicrobial and antifungal activities. For example, El-Essawy et al. (2010) synthesized derivatives that underwent cyclocondensation reactions with commercially available reactants to afford new heterocycles containing the thieno[2,3-b]pyridine moiety, demonstrating antimicrobial and antifungal properties (El-Essawy et al., 2010).
Antimicrobial and Antifungal Activity
Another study by Abdelriheem et al. (2015) focused on the synthesis of thieno[2,3-b]pyridines and their derivatives, incorporating 5-Bromobenzofuran-2-yl moiety, elucidating their chemical structure and exploring their potential applications (Abdelriheem et al., 2015).
Tandem Aza-Wittig / Heterocyclization Strategy
Barsy et al. (2008) utilized the compound in a tandem aza-Wittig / heterocyclization strategy to synthesize 1,2,4‐triazolo[1,5‐a]pyridines and pyrido[1,2‐b][1,2,4]triazines. This approach highlights the compound’s versatility in facilitating the synthesis of complex heterocyclic structures with potential for various biological activities (Barsy et al., 2008).
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
In a related vein, Khashi et al. (2015) described the DMAP catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from a precursor closely related to 1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile. This work illustrates the compound's utility in creating complex molecules with potential pharmacological uses (Khashi et al., 2015).
properties
IUPAC Name |
1-amino-2-imino-4-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGNWCHRTXRDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=N)N(C=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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